![molecular formula C4H6N2O2 B1607175 Carbonimidic acid, cyano-, dimethyl ester CAS No. 24771-25-3](/img/structure/B1607175.png)
Carbonimidic acid, cyano-, dimethyl ester
Overview
Description
“Carbonimidic acid, cyano-, dimethyl ester” also known as “Dimethyl (N-Cyanoimido)carbonate” is an intermediate in the synthesis of N-Cyano-N’'-[2-[[5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]-carbamimidic Acid Methyl Ester . It has a molecular formula of C4H6N2O2 and a molecular weight of 114.1 g/mol .
Chemical Reactions Analysis
Esters, such as “Carbonimidic acid, cyano-, dimethyl ester”, can undergo various reactions. For instance, they can undergo hydrolysis, which is catalyzed by either an acid or a base, to form a carboxylic acid and an alcohol . They can also undergo reduction to form aldehydes .
Scientific Research Applications
Protein Coupling to Agarose
Porath, Axén, and Ernback (1967) developed a method to couple proteins to carbohydrates by transforming polysaccharides into reactive derivatives using cyanogen halide, leading to the formation of imino carbonic acid esters. This gentle activation and coupling method is particularly useful for creating immunosorbents and insoluble enzymes (Porath, Axén, & Ernback, 1967).
Chemoenzymatic Epoxidation
Rüsch gen. Klaas and Warwel (1999) described a lipase-catalyzed perhydrolysis of dimethyl carbonate with hydrogen peroxide to generate monoperoxy carbonic acid methyl ester under neutral conditions. This ester is used for the selective and efficient epoxidation of olefins, demonstrating an "acid-free" epoxidation method, especially beneficial for acid-sensitive substrates (Rüsch gen. Klaas & Warwel, 1999).
Reactivity of Cyano Compounds
Yamanaka (1958) explored the reactivity of the cyano group in 2,6-dimethylpyrimidine-4-carbonitrile, demonstrating its conventional nitrile reactivity and specificity in reactions leading to ester, acid amide, and methoxy compound formations. This specificity in reactivity underlines the versatility of cyano compounds in chemical syntheses (Yamanaka, 1958).
Modern Synthetic Oils
Gryglewicz and Oko (2005) researched esters of carbonic, adipic, and sebacic acids as components of fully synthetic lubricating oils. They synthesized dicarboxylic acid esters through a transesterification reaction of dimethyl carbonate, demonstrating their potential in industrial applications due to their physicochemical properties and compatibility with synthetic oils (Gryglewicz & Oko, 2005).
Photoreactions for Green Chemistry
Mortko and Garcia-Garibay (2005) developed green chemistry strategies using crystal-to-crystal photoreactions for the stereoselective synthesis and decarbonylation of trans-α,α‘-dialkenoylcyclohexanones. This approach highlights the potential of solid-state reactions in green chemistry, offering an environmentally friendly alternative for synthesizing compounds with adjacent quaternary centers (Mortko & Garcia‐Garibay, 2005).
Safety and Hazards
Mechanism of Action
Dimethyl cyanocarbonimidate, also known as Carbonimidic acid, cyano-, dimethyl ester or dimethoxymethylidenecyanamide, is a chemical compound with the molecular formula C4H6N2O2 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It is known to be an intermediate in the synthesis of n-cyano-n’'-[2-[(5-methyl-1h-imidazol-4-yl)methyl]thio]ethyl-carbamimidic acid methyl ester (c988063), an impurity of cimetidine . Cimetidine is a competitive histamine H2-receptor antagonist .
Mode of Action
As an intermediate in the synthesis of Cimetidine, it may interact with its targets in a similar manner to Cimetidine, which inhibits gastric acid secretion and reduces pepsin output by acting as a competitive histamine H2-receptor antagonist .
Biochemical Pathways
Given its role as an intermediate in the synthesis of Cimetidine, it may be involved in the biochemical pathways related to gastric acid secretion and pepsin output .
Result of Action
Given its role as an intermediate in the synthesis of Cimetidine, it may contribute to the inhibition of gastric acid secretion and reduction of pepsin output .
Action Environment
It is known to be soluble in dmso, methanol, and water , which suggests that its action may be influenced by the solvent environment.
properties
IUPAC Name |
dimethoxymethylidenecyanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c1-7-4(8-2)6-3-5/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKYZTUQSVAKHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=NC#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9067019 | |
Record name | Carbonimidic acid, cyano-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9067019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
24771-25-3 | |
Record name | Carbonimidic acid, N-cyano-, dimethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24771-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbonimidic acid, N-cyano-, dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024771253 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbonimidic acid, N-cyano-, dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Carbonimidic acid, cyano-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9067019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl cyanoimidocarbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.216 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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